sEH/AChE-IN-4

Description

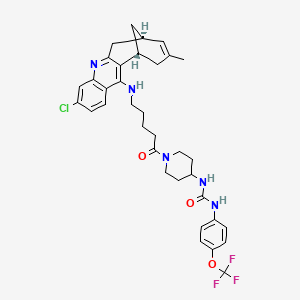

Structure

3D Structure

Properties

Molecular Formula |

C35H39ClF3N5O3 |

|---|---|

Molecular Weight |

670.2 g/mol |

IUPAC Name |

1-[1-[5-[[(1R,13R)-7-chloro-15-methyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-yl]amino]pentanoyl]piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea |

InChI |

InChI=1S/C35H39ClF3N5O3/c1-21-16-22-18-23(17-21)32-30(19-22)43-29-20-24(36)5-10-28(29)33(32)40-13-3-2-4-31(45)44-14-11-26(12-15-44)42-34(46)41-25-6-8-27(9-7-25)47-35(37,38)39/h5-10,16,20,22-23,26H,2-4,11-15,17-19H2,1H3,(H,40,43)(H2,41,42,46)/t22-,23+/m1/s1 |

InChI Key |

VPHLBLQNXMWQOL-PKTZIBPZSA-N |

Isomeric SMILES |

CC1=C[C@@H]2C[C@H](C1)C3=C(C4=C(C=C(C=C4)Cl)N=C3C2)NCCCCC(=O)N5CCC(CC5)NC(=O)NC6=CC=C(C=C6)OC(F)(F)F |

Canonical SMILES |

CC1=CC2CC(C1)C3=C(C4=C(C=C(C=C4)Cl)N=C3C2)NCCCCC(=O)N5CCC(CC5)NC(=O)NC6=CC=C(C=C6)OC(F)(F)F |

Origin of Product |

United States |

Rational Design and Synthetic Methodologies for Seh/ache in 4

Conceptual Framework for Bifunctional Ligand Development

The foundational concept for creating sEH/AChE-IN-4 is the multitarget drug discovery paradigm, which posits that a single molecule engineered to interact with multiple biological targets can offer superior efficacy and a better safety profile compared to combination therapies. thieme-connect.commdpi.com This approach is particularly relevant for multifactorial diseases where dysregulation of several signaling pathways occurs. nih.gov

For the dual inhibition of soluble epoxide hydrolase (sEH) and acetylcholinesterase (AChE), the "linked-pharmacophore" strategy was employed. mdpi.comnih.gov This design is optimal for targets like sEH and AChE, whose primary active sites are located deep within the protein structure. mdpi.comnih.gov Both enzymes feature a long cavity or gorge, with a main catalytic site at the bottom and a peripheral or secondary site at the entrance. mdpi.comnih.gov The linked-pharmacophore approach involves connecting two distinct pharmacophores—one for each enzyme—with a chemical linker. mdpi.com This design allows one part of the hybrid molecule to bind to the primary catalytic site, while the linker spans the gorge, enabling the second pharmacophore to interact with the peripheral site. mdpi.comacs.org This dual-site binding can lead to enhanced potency. mdpi.com The rationale is that inhibiting AChE increases acetylcholine (B1216132) levels, which can in turn promote the production of anti-inflammatory epoxyeicosatrienoic acids (EETs), an effect that is potentiated by the simultaneous inhibition of sEH, the enzyme that degrades EETs. nih.gov

Precursor Identification and Scaffold Selection (e.g., Tacrine/Huprine and Urea-based sEH Inhibitors)

The selection of precursor molecules was critical and based on well-established inhibitors for each target enzyme.

For sEH Inhibition: The chosen scaffold was based on 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (B33335) (TPPU), a potent and selective urea-based inhibitor of soluble epoxide hydrolase. researchgate.net

For AChE Inhibition: The scaffolds of 6-chlorotacrine and the closely related, chiral compound Huprine Y were selected. nih.govacs.org Tacrine and its derivatives are well-documented inhibitors of AChE. openmedicinalchemistryjournal.comnih.govnih.gov

These specific scaffolds were linked together to create a new class of 6-chlorotacrine-TPPU hybrids. researchgate.netnih.gov The design aimed to have the AChE inhibitor portion (6-chlorotacrine) bind to the catalytic anionic site (CAS) of AChE, while the sEH inhibitor portion (TPPU) would interact with the peripheral anionic site (PAS) at the gorge's entrance. nih.gov Conversely, for the sEH enzyme, the TPPU moiety was designed to occupy its catalytic site. acs.org

Synthetic Route Elucidation for this compound and Analogues

The general synthetic strategy for creating the target hybrid compounds involves the coupling of two key building blocks: a TPPU-derived piperidine (B6355638) intermediate and a carboxylic acid-functionalized 6-chlorotacrine or huprine derivative. nih.govacs.org

The synthesis of the 6-chlorotacrine–TPPU hybrids is a multi-step process. A representative synthesis is summarized below: researchgate.netthieme-connect.com

Preparation of the TPPU-derived amine: The process begins with the reaction of 4-(trifluoromethoxy)phenyl isocyanate with 4-amino-1-benzylpiperidine (B41602) to form the urea linkage. This is followed by a debenzylation step (e.g., using H₂, Pd/C) to yield the key piperidine intermediate (piperidine 6 in the literature). researchgate.net

Preparation of the functionalized Tacrine linker: Separately, 6-chlorotacrine is alkylated using an ω-bromoalkanenitrile (e.g., bromobutyronitrile for a four-carbon linker). The resulting nitrile is then hydrolyzed to form a carboxylic acid. researchgate.netthieme-connect.com

Amide Coupling: The final key step is the amide coupling of the TPPU-derived piperidine amine with the 6-chlorotacrine-derived carboxylic acid. This reaction is typically promoted by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) to form the final hybrid molecule. researchgate.netacs.org

The linker connecting the TPPU and 6-chlorotacrine scaffolds was strategically designed to ensure effective engagement with both enzymes. acs.org

Linker Length: A short oligomethylene tether, specifically with two to four methylene (B1212753) units, was chosen. nih.govacs.org This length was deemed sufficient for the hybrid molecule to span the active site gorges of both sEH (approximately 25 Å long) and AChE (approximately 20 Å deep). nih.gov

Attachment Points: The points of attachment were carefully selected. For the TPPU moiety, the linker was attached at the propanoyl group, as modifications at this position are well-tolerated within the sEH active site. acs.org For the 6-chlorotacrine scaffold, the linker was attached to the primary amino group, which is a known suitable position for linkers intended to reach the peripheral anionic site (PAS) of AChE. nih.govacs.org Computational and experimental studies confirmed that this design allows the hybrid compounds to occupy the entire length of the active site cavities of both enzymes. acs.org

Optimization Strategies in Compound Synthesis to Enhance Dual Potency and Pharmacological Properties

Optimization of the initial design focused on modifying the linker length and exploring stereochemistry to improve the dual inhibitory potency. nih.gov By synthesizing a series of analogues where the oligomethylene linker length varied (n=2, 3, or 4 carbons), researchers were able to fine-tune the compound's activity against both human sEH (hsEH) and human AChE (hAChE).

The results showed that all the synthesized hybrids exhibited potent, balanced, dual inhibitory activity. nih.gov Notably, the inhibitory potency for hsEH was in the subnanomolar to low nanomolar range for all hybrids, with some analogues showing up to 9-fold higher potency than the parent TPPU inhibitor. nih.gov For hAChE, the hybrids displayed inhibitory activities in the low nanomolar range. nih.gov The lead compound from this optimization work, designated 12c in the primary literature, emerged with an optimal balance of high potency against both targets. researchgate.net

| Compound | Linker Length (n) | hsEH IC₅₀ (nM) | hAChE IC₅₀ (nM) |

|---|---|---|---|

| TPPU (parent) | N/A | 3.7 | >10000 |

| 6-Chlorotacrine (parent) | N/A | >10000 | 29 |

| 12a | 2 | 0.4 | 4.1 |

| 12b | 3 | 1.1 | 2.2 |

| 12c (Lead Compound) | 4 | 1.3 | 1.4 |

Biochemical and Enzymatic Characterization of Seh/ache in 4

In Vitro Inhibition Kinetics of sEH by sEH/AChE-IN-4

The inhibitory activity of this compound against soluble epoxide hydrolase (sEH) has been a key focus of its biochemical characterization. nih.govfrontiersin.org The inhibition of sEH is a promising therapeutic strategy as it prevents the degradation of epoxyeicosatrienoic acids (EETs), which are known to have anti-inflammatory properties. researchgate.netmdpi.com

Determination of IC₅₀ and Ki Values against Recombinant sEH

In vitro assays using recombinant human sEH (hsEH) have demonstrated that this compound is a potent inhibitor. The reported half-maximal inhibitory concentration (IC₅₀) value for hsEH is 3.1 nM. medchemexpress.com For the murine counterpart of the enzyme (msEH), the IC₅₀ value was determined to be 14.5 nM. medchemexpress.com The determination of IC₅₀ values is a crucial step in evaluating the potency of sEH inhibitors. researchgate.netnih.gov

Interactive Data Table: IC₅₀ Values of this compound against sEH

| Enzyme Target | IC₅₀ (nM) |

|---|---|

| Human sEH (hsEH) | 3.1 medchemexpress.com |

Elucidation of Inhibition Mechanism (e.g., Competitive, Non-Competitive, Mixed-Type)

While specific studies detailing the inhibition mechanism of this compound are not extensively available, inhibitors of sEH that are urea-based, a common structural motif in sEH inhibitors, often act as competitive inhibitors. acs.orgplos.org They are thought to mimic the transition state of epoxide hydration within the enzyme's active site. acs.org Kinetic analyses, such as Lineweaver-Burk and Dixon plots, are standard methods used to determine the mode of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed-type. researchgate.netsciopen.comugm.ac.id

In Vitro Inhibition Kinetics of AChE by this compound

The inhibition of acetylcholinesterase (AChE) is a well-established therapeutic approach, particularly in the context of neurodegenerative diseases where it aims to increase the levels of the neurotransmitter acetylcholine (B1216132). acs.orgd-nb.info

Determination of IC₅₀ and Ki Values against Recombinant AChE

The inhibitory potency of this compound against recombinant human AChE (hAChE) has been quantified, with a reported IC₅₀ value of 1660 nM. medchemexpress.com For the mouse recombinant AChE (mAChE), the IC₅₀ value was found to be 102 nM. medchemexpress.com The biochemical characterization of AChE often involves expressing the recombinant enzyme in systems like Sf9 cells to analyze its properties. nih.govnih.govplos.org

Interactive Data Table: IC₅₀ Values of this compound against AChE

| Enzyme Target | IC₅₀ (nM) |

|---|---|

| Human AChE (hAChE) | 1660 medchemexpress.com |

Selectivity Profiling against Butyrylcholinesterase (BChE)

In addition to AChE, butyrylcholinesterase (BChE) also plays a role in acetylcholine hydrolysis. acs.org Therefore, assessing the selectivity of an AChE inhibitor against BChE is a critical aspect of its characterization. d-nb.infomdpi.com For this compound, the inhibitory activity against human BChE (hBChE) was measured, yielding an IC₅₀ value of 179 nM. medchemexpress.com This indicates that the compound is more selective for hBChE than for hAChE. The development of selective BChE inhibitors is an area of interest as BChE levels can increase as certain neurodegenerative diseases progress. d-nb.infonih.gov

Dual Target Potency and Selectivity Assessment

The design of this compound as a dual inhibitor necessitates a balanced potency against both of its targets. nih.gov The in vitro data reveals that this compound exhibits nanomolar potency against both human sEH (IC₅₀ = 3.1 nM) and human BChE (IC₅₀ = 179 nM), while its potency against human AChE is in the micromolar range (IC₅₀ = 1660 nM). medchemexpress.com This profile highlights the compound's significant inhibitory activity at both the sEH and cholinesterase enzymes, fulfilling the primary objective of its design as a multitarget agent. nih.govacs.org

Reversibility and Irreversibility Studies of Enzyme Inhibition

Information regarding the specific biochemical and enzymatic characterization of the compound “this compound,” particularly concerning its reversibility and irreversibility of enzyme inhibition, is not available in the public domain through scientific literature searches. While the CAS number for this compound (2490589-12-1) is listed by some chemical suppliers, the primary research detailing its synthesis, biological evaluation, and mechanism of action has not been located in published scientific journals or databases.

The study of enzyme inhibition reversibility is crucial for understanding a compound's mechanism of action and its potential therapeutic profile. This type of investigation typically involves a series of kinetic experiments to determine whether the inhibitor forms a covalent, essentially permanent, bond with the target enzyme (irreversible inhibition) or if it binds through weaker, non-covalent interactions that allow for dissociation (reversible inhibition). nih.gov

Reversible inhibition can be further categorized into competitive, non-competitive, uncompetitive, or mixed-type inhibition, which can be elucidated using graphical methods such as Lineweaver-Burk plots. researchgate.netresearchgate.netcore.ac.uk These plots analyze the effect of the inhibitor on the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant). ijcce.ac.irmdpi.com For instance, a competitive inhibitor increases the apparent Km without affecting Vmax, whereas a non-competitive inhibitor decreases Vmax without changing Km. nih.gov

Unfortunately, without access to primary research data for this compound, it is not possible to provide specific details, data tables, or an analysis of its inhibitory effects on sEH and AChE.

Molecular Interactions and Structural Basis of Seh/ache in 4 Binding

Computational Modeling and Molecular Docking Studies with sEH

Computational modeling has been instrumental in elucidating the binding mode of dual-target inhibitors within the active site of soluble epoxide hydrolase (sEH). The sEH enzyme possesses a distinct L-shaped hydrophobic tunnel where the catalytic residues are located. acs.org Dual inhibitors are designed to position their sEH-targeting pharmacophore, typically a urea (B33335) or amide group, deep within this active site to interact with key catalytic residues. researchgate.net

Molecular docking simulations of urea-based dual inhibitors reveal a highly conserved binding pattern within the sEH active site. The urea moiety acts as a primary pharmacophore, mimicking the transition state of the natural substrate. researchgate.net This group forms a network of strong hydrogen bonds with the catalytic triad of the enzyme. acs.orgresearchgate.net Specifically, the urea oxygen atom typically accepts hydrogen bonds from two key tyrosine residues, Tyr383 and Tyr466. acs.orgresearchgate.net Concurrently, the NH groups of the urea donate hydrogen bonds to a critical aspartate residue, Asp335 (or Asp353 in some literature). acs.orgresearchgate.net These interactions are crucial for anchoring the inhibitor in the bottleneck of the L-shaped binding pocket. acs.org The remainder of the inhibitor, including the linker and the AChE-targeting moiety, extends towards the solvent-exposed opening of the active site.

The binding of the urea-based scaffold of sEH/AChE-IN-4 analogues is stabilized by interactions with several key residues lining the L-shaped active site pocket. These interactions are predominantly hydrophobic and van der Waals forces, complemented by the critical hydrogen bonds formed by the urea group.

Table 1: Key sEH Residues and Interactions with Urea-Based Dual Inhibitors

| Interacting Residue | Type of Interaction | Role in Binding |

| Asp335 | Hydrogen Bond (Donor) | Anchors the urea moiety; key catalytic residue. acs.orgresearchgate.net |

| Trp336 | π–π Stacking | Stabilizes the portion of the inhibitor adjacent to the urea group. acs.org |

| Tyr383 | Hydrogen Bond (Acceptor) | Anchors the urea moiety; part of the catalytic machinery. acs.orgresearchgate.net |

| Gln384 | Hydrogen Bond | Provides additional stabilization near the bottleneck of the active site. acs.org |

| Tyr466 | Hydrogen Bond (Acceptor) | Anchors the urea moiety; part of the catalytic machinery. acs.orgresearchgate.net |

These computational findings confirm that the sEH-targeting portion of the dual inhibitor effectively occupies the catalytic site, leading to potent inhibition of the enzyme's hydrolase activity.

Computational Modeling and Molecular Docking Studies with AChE

The design of dual sEH/AChE inhibitors leverages the well-defined structure of the acetylcholinesterase active site, which is characterized by a deep and narrow gorge approximately 20 Å long. nih.govresearchgate.net This gorge contains two principal binding sites: the catalytic active site (CAS) at its base and the peripheral anionic site (PAS) near the entrance. nih.govresearchgate.net Dual inhibitors are engineered with a linker of appropriate length to allow the tacrine-like moiety to interact with one or both of these sites. researchgate.net

Molecular docking studies of tacrine-based dual inhibitors demonstrate that these molecules can span the entire length of the AChE gorge. nih.gov The tacrine or 6-chlorotacrine headgroup typically binds within the CAS, forming significant interactions with key aromatic residues. nih.govresearchgate.net The linker chain extends up the gorge, and depending on its length and flexibility, the sEH-targeting moiety (like TPPU) can interact with residues at the PAS. researchgate.netnih.gov

Key interactions in the CAS involve π-π stacking between the aromatic rings of the tacrine scaffold and the indole ring of Trp86. nih.gov In the PAS, interactions are also dominated by aromatic stacking, particularly with residues like Trp286. nih.gov Computational studies have also identified a previously non-described "cryptic pocket" within the PAS, which can be accessed by the secondary pharmacophore of some dual inhibitors, further enhancing binding affinity. nih.gov

The dual-binding nature of these inhibitors results in a complex network of interactions throughout the AChE catalytic gorge. The tacrine moiety's engagement with the CAS is critical for potent inhibition, while interactions at the PAS can interfere with substrate trafficking and amyloid-β aggregation. nih.gov

Table 2: Key AChE Residues and Interactions with Tacrine-Based Dual Inhibitors

| Site | Interacting Residue | Type of Interaction | Role in Binding |

| Catalytic Active Site (CAS) | Trp86 | π-π Stacking | Primary interaction anchoring the tacrine moiety at the base of the gorge. nih.gov |

| Tyr337 | π-π Stacking | Stabilizes the tacrine ring system within the CAS. | |

| Phe338 | Hydrophobic Interaction | Contributes to the hydrophobic pocket that accommodates the inhibitor. | |

| Peripheral Anionic Site (PAS) | Tyr72 | Hydrogen Bond | Can interact with the linker or the secondary pharmacophore. |

| Tyr124 | π-π Stacking | Contributes to binding at the entrance of the gorge. | |

| Trp286 | π-π Stacking | Key residue for ligand binding at the PAS. nih.gov | |

| Tyr341 | π-π Stacking | Forms part of the aromatic surface of the PAS. |

The ability of these hybrid molecules to engage residues in both the CAS and PAS explains their high potency and mixed-type inhibition profile. nih.gov

Molecular Dynamics (MD) Simulations of this compound Enzyme Complexes

To assess the stability of the interactions predicted by molecular docking, molecular dynamics (MD) simulations are employed. elsevierpure.comnih.gov These simulations model the dynamic behavior of the inhibitor-enzyme complex in a solvated environment over time, providing insights into the durability of key binding interactions. researchgate.netmdpi.com

For dual sEH/AChE inhibitors, MD simulations have been conducted on their complexes with both target enzymes. nih.govnih.gov In the case of the sEH complex, simulations typically show that the crucial hydrogen bonds between the inhibitor's urea group and the catalytic triad (Asp335, Tyr383, Tyr466) are maintained throughout the simulation, confirming a stable binding mode. acs.org

Similarly, MD simulations of the AChE complex confirm the stability of the tacrine moiety within the CAS, with the π-π stacking interaction with Trp86 remaining consistent. nih.gov These simulations also reveal the dynamic nature of the inhibitor's linker within the gorge and the stability of the secondary pharmacophore's interactions within the PAS or the newly identified cryptic pocket. nih.gov Root mean square deviation (RMSD) analysis from these simulations generally indicates that the enzyme-inhibitor complexes reach equilibrium and remain stable, validating the binding poses predicted by docking studies. nih.govmdpi.com

Assessment of Ligand-Enzyme Complex Stability and Conformational Changes

For sEH, the active site is a more open, L-shaped pocket. Inhibitor binding in this site is typically driven by hydrogen bonds and hydrophobic interactions. The stability of the sEH-inhibitor complex is often assessed through computational methods like molecular dynamics simulations, which can predict the persistence of key interactions over time.

Free Energy Perturbation and Binding Energy Calculations

Binding free energy calculations are powerful computational tools used to predict the affinity of a ligand for its target protein. nih.govmdpi.com Methods like Free Energy Perturbation (FEP) can provide quantitative predictions of binding affinities and are increasingly used in drug design. nih.gov

For a dual sEH/AChE inhibitor, these calculations would be performed for each enzyme target separately. The goal is to understand the energetic contributions of different parts of the inhibitor to the binding at each active site. This allows for the rational design of modifications to improve potency for one or both targets. The binding free energy is a sum of various energetic components, including van der Waals forces, electrostatic interactions, and solvation energies. mdpi.com By analyzing these components, researchers can identify which interactions are most critical for binding and selectivity.

Structure-Activity Relationship (SAR) Studies of Dual sEH/AChE Inhibitor Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. nih.gov They involve systematically modifying the chemical structure of a lead compound and assessing how these changes affect its biological activity. nih.gov

Impact of Structural Modifications on Dual Inhibitory Potency and Selectivity

For dual sEH/AChE inhibitors, SAR studies are complex as modifications can have different, and sometimes opposing, effects on the potency and selectivity for the two targets. A common strategy in designing such dual inhibitors is the "linked-pharmacophore" approach, where known pharmacophores for sEH and AChE are connected via a linker. researchgate.net

SAR studies in this area often explore:

The nature of the core scaffolds: Different heterocyclic cores can be explored for their interactions within the active sites.

The length and composition of the linker: The linker plays a crucial role in allowing the two pharmacophores to simultaneously reach their respective binding sites or to position a single pharmacophore optimally in both enzymes.

Substituents on the pharmacophores: Adding or modifying substituents can enhance interactions with key amino acid residues, improve pharmacokinetic properties, or modulate the selectivity between sEH and AChE.

For example, in some series of dual inhibitors, it has been found that specific substitutions on a core structure are favorable for AChE inhibition, while other modifications enhance sEH inhibition. researchgate.net Achieving a balance of potent inhibition at both targets is a significant challenge.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govbenthamscience.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build models that can predict the activity of new, unsynthesized compounds. researchgate.net

For dual sEH/AChE inhibitors, separate QSAR models would typically be built for each target. These models help to identify the key physicochemical properties (e.g., steric, electrostatic, hydrophobic) that govern the inhibitory activity. researchgate.net The insights gained from QSAR models can guide the design of new derivatives with improved dual potency. For instance, a QSAR model might indicate that a bulky, electron-withdrawing group at a specific position is beneficial for AChE inhibition, while a hydrogen bond donor is critical for sEH inhibition. This information can then be used to design new molecules that incorporate both features.

Table of Compounds

As no specific compounds could be detailed in this article, a table of compounds is not applicable.

Preclinical Pharmacological Efficacy of Seh/ache in 4 in Disease Models

Evaluation in Neurodegenerative Disease Models (e.g., Alzheimer's Disease)

The dual inhibition of sEH and AChE presents a promising strategy for tackling the multifaceted nature of neurodegenerative diseases like Alzheimer's. While the general class of sEH inhibitors has been studied for neuroprotective effects, specific data on sEH/AChE-IN-4 is still emerging.

Amelioration of Cognitive Deficits in Rodent Models

There is currently a lack of specific published research detailing the effects of this compound on ameliorating cognitive deficits in rodent models of Alzheimer's disease. While the inhibition of AChE is a clinically approved strategy for symptomatic treatment of cognitive decline in Alzheimer's, and sEH inhibition has shown promise in reducing neuroinflammation which can contribute to cognitive impairment, the specific efficacy of this dual-target compound in improving learning and memory in preclinical models has not been documented in available scientific literature. drugtargetreview.com

Modulation of Neuroinflammatory Markers (e.g., cytokines, glial activation)

Neuroinflammation is a key pathological feature of Alzheimer's disease, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines. Inhibition of sEH is known to have anti-inflammatory effects. drugtargetreview.com However, specific studies detailing the modulation of neuroinflammatory markers such as specific cytokines (e.g., TNF-α, IL-1β, IL-6) and the extent of glial activation following treatment with this compound in Alzheimer's disease models are not yet available in the public domain.

Impact on Synaptic Plasticity and Neuronal Network Integrity

Synaptic dysfunction and loss are early and critical events in the progression of Alzheimer's disease, leading to impairments in neuronal communication and network integrity. While enhancing cholinergic signaling through AChE inhibition can indirectly support synaptic function, and sEH inhibitors have been linked to enhanced synaptic neurotransmission in other contexts, direct evidence of the impact of this compound on synaptic plasticity and the preservation of neuronal networks in Alzheimer's models is not currently present in the scientific literature. nih.govnih.gov

Effects on Oxidative Stress and Endoplasmic Reticulum (ER) Stress Pathways

Oxidative stress and endoplasmic reticulum (ER) stress are interconnected cellular stress pathways implicated in the neuronal damage seen in Alzheimer's disease. nih.govnih.gov The potential for sEH inhibitors to mitigate these stress pathways has been suggested. nih.gov However, specific research demonstrating the effects of this compound on markers of oxidative stress (e.g., reactive oxygen species) and the activation of ER stress pathways in the context of neurodegeneration is not yet available.

Assessment in Inflammatory and Pain Models

The anti-inflammatory properties of sEH inhibitors make them attractive candidates for treating inflammatory and pain conditions. The dual-inhibitor approach of this compound could offer additional benefits, given the role of cholinergic pathways in modulating inflammation.

Anti-inflammatory Effects in Systemic and Localized Inflammation Models

While the inhibition of sEH is a recognized strategy for reducing inflammation, specific preclinical data on the efficacy of this compound in established models of systemic inflammation (e.g., lipopolysaccharide-induced endotoxemia) or localized inflammation (e.g., carrageenan-induced paw edema) are not available in the current body of scientific literature. Research on other dual sEH/phosphodiesterase 4 (PDE4) inhibitors has demonstrated efficacy in reducing inflammatory pain, suggesting the potential of multi-target approaches. nih.govacs.org

Table 1: Summary of Preclinical Findings for this compound

| Disease Model | Specific Finding | Data Availability |

|---|---|---|

| Neurodegenerative Disease Models | ||

| Amelioration of Cognitive Deficits | Data on cognitive improvement in rodent models. | Not Available |

| Modulation of Neuroinflammation | Effects on cytokines and glial activation. | Not Available |

| Impact on Synaptic Plasticity | Data on synaptic function and neuronal networks. | Not Available |

| Effects on Oxidative & ER Stress | Impact on cellular stress pathway markers. | Not Available |

| Inflammatory and Pain Models | ||

| Anti-inflammatory Effects | Efficacy in systemic and localized inflammation. | Not Available |

Analgesic Properties in Neuropathic and Inflammatory Pain Models

No information is available in the search results regarding the analgesic properties of this compound in preclinical models of neuropathic or inflammatory pain.

Modulation of Lipid Mediator Pathways (e.g., EETs, DHETs, cAMP crosstalk)

There are no findings in the search results that describe the effects of this compound on lipid mediator pathways, including epoxyeicosatrienoic acids (EETs), dihydroxyeicosatrienoic acids (DHETs), or their crosstalk with cyclic adenosine (B11128) monophosphate (cAMP).

Exploration of Therapeutic Potential in Other Preclinical Disease Models (e.g., Cardiovascular, Renal, Visceral Pain)

The search results contain no data on the exploration of this compound's therapeutic potential in preclinical models of cardiovascular disease, renal disease, or visceral pain.

Pharmacodynamic Biomarker Analysis in Preclinical Studies

No preclinical studies detailing the pharmacodynamic biomarker analysis of this compound were identified in the search results.

Preclinical Pharmacokinetic and Drug Metabolism Aspects of Seh/ache in 4

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

Comprehensive in vivo ADME studies detailing the full pharmacokinetic profile of sEH/AChE-IN-4 in preclinical species have not been reported in the available scientific literature. The primary research focused on in vitro properties and initial in vivo proof of concept for a lead compound from the same chemical series. acs.orgnih.gov

The metabolic stability of a compound, often assessed using liver microsomes, is a critical parameter that predicts its metabolic clearance and half-life in the body. tandfonline.comsrce.hr Microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for phase I metabolism of many drugs. nih.govresearchgate.net

In the key study by Codony et al. (2022), the metabolic stability of a series of dual sEH/AChE inhibitors was evaluated in mouse liver microsomes (MLM). While specific quantitative data such as half-life (t½) or intrinsic clearance (CLint) for this compound ((+)-15) are not provided, the study notes that a structurally related compound from the same series, compound 12c, exhibited the highest microsomal stability among the tested analogs. nih.gov This finding was a key factor in its selection for further in vivo studies. nih.gov Detailed metabolic stability data for this compound in human or murine liver microsomes is not publicly available in the referenced literature.

For a compound targeting CNS diseases like Alzheimer's, the ability to cross the blood-brain barrier (BBB) is paramount. acs.org The BBB is a highly selective barrier that protects the brain from circulating substances. acs.org The permeability of this compound and its analogs was assessed using the Parallel Artificial Membrane Permeation Assay (PAMPA-BBB), an in vitro model that predicts passive diffusion across the BBB. acs.org

The study demonstrated that the dual sEH/AChE inhibitors, despite having a molecular weight over 500 Da, which can sometimes limit BBB penetration, showed favorable permeability. The compounds yielded permeability (Pe) values that predict high brain permeability. acs.org This suggests that this compound is likely to penetrate the CNS and reach its enzymatic targets, sEH and AChE. acs.org

Table 1: In Vitro Blood-Brain Barrier Permeability of sEH/AChE Inhibitor Series

| Compound | Permeability (Pe) (10⁻⁶ cm s⁻¹) | Predicted CNS Permeability |

| sEH/AChE inhibitor series average | ~ 9 | High (CNS+) |

Note: The table is based on data for the hybrid series reported in Codony et al. (2022). A cutoff value of Pe > 5.2 × 10⁻⁶ cm s⁻¹ is used to predict high brain permeability (CNS+). acs.org

Plasma protein binding (PPB) influences the distribution and availability of a drug, as generally only the unbound fraction is pharmacologically active and available for metabolism and excretion. mdpi.comfrontiersin.org Specific data on the plasma protein binding characteristics of this compound, such as the percentage of the compound bound to plasma proteins like albumin in any preclinical species or humans, is not available in the cited scientific literature.

Enzyme Induction/Inhibition Profiling on Cytochrome P450 (CYP450) Enzymes

Investigating a compound's potential to inhibit or induce CYP450 enzymes is crucial for predicting drug-drug interactions. nih.govcriver.com Inhibition of these enzymes can lead to toxic accumulation of co-administered drugs, while induction can cause their rapid metabolism, reducing efficacy. jmb.or.krmdpi.com There is no information available in the published literature regarding the in vitro induction or inhibition profile of this compound on major human cytochrome P450 (CYP450) enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4.

Advanced Research Methodologies and Future Directions for Seh/ache in 4 Research

Development of Novel Assay Systems for Dual Inhibitor Screening

The identification of potent dual inhibitors like sEH/AChE-IN-4 necessitates robust and efficient screening platforms capable of simultaneously evaluating activity against two distinct targets. The traditional "one drug, one target" screening paradigm is insufficient for polypharmacological agents. researchgate.net Consequently, the field is advancing toward integrated assay systems.

Future development will likely focus on:

High-Throughput, Cell-Based Assays: Moving beyond purified recombinant enzymes to cell-based assays provides a more physiologically relevant environment. For sEH, this includes assays that measure the cellular concentration of the metabolite 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). nih.gov For AChE, colorimetric methods, such as the Ellman method which detects thiocholine (B1204863) produced from acetylthiocholine (B1193921) hydrolysis, are well-suited for high-throughput screening. attogene.com

Multiplexed Screening Platforms: The development of platforms that can assess sEH and AChE inhibition within the same assay well would significantly streamline the screening process. This could involve using orthogonal detection methods, such as fluorescence polarization for one target and a luminescence-based readout for the other.

Computational and Virtual Screening: Pharmacophore-based virtual screening has proven effective in identifying initial hit compounds for dual sEH and 5-lipoxygenase (FLAP) inhibitors, a strategy directly applicable to the sEH/AChE target pair. researchgate.net Machine learning models are also being trained to rapidly and accurately screen vast chemical libraries for potential AChE inhibitors, a technique that can be adapted for dual-target agents. acs.org

Bioluminescence Resonance Energy Transfer (BRET): NanoBRET is an emerging technology for studying target engagement in living cells. nih.govacs.org A NanoBRET-based system has been successfully developed for sEH, allowing for the quantification of inhibitor binding in real-time. nih.govacs.org Establishing a similar system for AChE would enable a powerful dual-assay system to study the binding kinetics of compounds like this compound in a cellular context.

A summary of assay systems relevant to dual inhibitor screening is presented below.

| Assay Type | Target | Principle | Application |

| Fluorescence-Based | sEH | Measures the enzymatic conversion of a substrate to a fluorescent product. acs.org | In vitro enzyme kinetics and potency determination. |

| Colorimetric (Ellman Method) | AChE | Detects the product of AChE activity, which reacts to form a colored compound. attogene.com | High-throughput screening of AChE inhibitors. attogene.com |

| NanoBRET | sEH | Measures energy transfer between a luciferase-tagged target and a fluorescent ligand upon binding. nih.gov | Quantifies target engagement and binding kinetics in living cells. nih.gov |

| Virtual Screening | sEH/AChE | Uses computer models of the target proteins to predict the binding of potential inhibitors from a digital library. researchgate.net | Identifies novel chemical scaffolds for dual inhibitors. researchgate.net |

Application of Advanced Imaging Techniques for Target Engagement Studies

Confirming that a dual-inhibitor like this compound engages both of its intended targets in the complex environment of a living organism is a critical step in its development. Advanced imaging techniques provide non-invasive windows into these molecular interactions.

Positron Emission Tomography (PET): PET is a powerful tool for in vivo target engagement studies. For AChE, PET radioligands such as [¹¹C]PMP and [¹¹C]MP4A have been used extensively in human research to measure AChE activity in the brain. frontiersin.orgsnmjournals.org These tracers allow researchers to quantify the extent to which a drug like an AChE inhibitor is blocking the enzyme at its clinical dose. snmjournals.org The development of a suitable PET tracer for sEH would be a major breakthrough, enabling simultaneous PET imaging to confirm target engagement for both enzymes in preclinical and clinical studies of this compound.

Fluorescent Probes and Microscopy: The rational design of fluorescent inhibitors provides a high-resolution method to visualize target engagement at the cellular level. acs.org A fluorescent probe for sEH has been developed that allows for its visualization in transfected cells and primary astrocytes via fluorescence microscopy. nih.govacs.org This approach can confirm that the inhibitor reaches its intracellular target and can be used to study its subcellular localization. Developing spectrally distinct fluorescent probes for sEH and AChE would allow for dual-color imaging to simultaneously visualize the engagement of a single compound with both of its targets within the same cell.

| Imaging Modality | Target | Method | Key Advantage |

| PET Imaging | AChE | Uses radiolabeled substrates (e.g., [¹¹C]PMP) to measure enzyme activity in the brain. snmjournals.org | Non-invasively quantifies target inhibition in vivo in preclinical models and humans. snmjournals.orgnih.gov |

| Fluorescence Microscopy | sEH | Employs a rationally designed fluorescent inhibitor to visualize the target enzyme in cells. nih.govacs.org | Provides high-resolution confirmation of target engagement at the cellular and subcellular level. acs.org |

Exploration of Polypharmacology and Off-Target Activity Beyond sEH and AChE

Polypharmacology, the ability of a single drug to interact with multiple targets, is a double-edged sword. researchgate.net While the intended polypharmacology of this compound is therapeutic, unintended off-target interactions can lead to adverse effects. snmjournals.org Therefore, a comprehensive understanding of a compound's interaction profile is essential.

The research in this area is moving towards:

Systematic Off-Target Screening: Profiling this compound against broad panels of receptors, kinases, and other enzymes is crucial. This can identify potential "anti-targets"—proteins whose modulation would cause negative effects. hilarispublisher.com For instance, studies have shown that the amyloid PET tracer Pittsburgh compound B (PiB) has an off-target interaction with AChE, which could complicate the interpretation of imaging signals. biorxiv.orgbiorxiv.orgbiorxiv.org This highlights the need to proactively screen for and understand such unintended interactions.

Designed Polypharmacology: Research is actively exploring the rational design of agents that combine sEH inhibition with modulation of other targets relevant to complex diseases. Examples include dual inhibitors of sEH and farnesoid X receptor (FXR) for non-alcoholic steatohepatitis or sEH and peroxisome proliferator-activated receptors (PPARs) for metabolic syndrome. hilarispublisher.comescholarship.org Following this strategy, future iterations of sEH/AChE inhibitors might be engineered to interact with additional beneficial targets, such as fatty acid amide hydrolase (FAAH), to create a multi-target agent with an even broader therapeutic profile against neuroinflammation and neurodegeneration. calstate.edu

Computational Prediction: In silico methods and machine learning are increasingly used to predict a compound's polypharmacological profile. acs.org These computational approaches can flag potential off-target activities early in the drug discovery process, allowing for chemical modifications to mitigate risks before extensive resources are committed. acs.org

Strategic Combination Therapies with this compound and Other Modalities

While a dual inhibitor like this compound is itself a form of combination therapy, its efficacy could potentially be enhanced by co-administration with other therapeutic agents. The principle is to target distinct but complementary pathological pathways.

Combination with Anti-Amyloid or Anti-Tau Agents: In the context of Alzheimer's disease, the neuroprotective and symptomatic relief offered by this compound could be combined with disease-modifying therapies that target the core pathologies of amyloid plaques and tau tangles.

Synergy with other Anti-inflammatory Drugs: The anti-neuroinflammatory effect of sEH inhibition could be complemented by drugs targeting different inflammatory pathways. For example, co-administration of sEH inhibitors with phosphodiesterase 4 (PDE4) inhibitors has been shown to produce enhanced analgesic effects. researchgate.net Similarly, a dual inhibitor of COX-2 and sEH demonstrated excellent potency in reducing inflammatory pain and tumor growth. attogene.com

Preclinical Validation of Combinations: Preclinical studies using animal models are essential to validate these strategies. Research combining the sEH inhibitor TPPU with the AChE inhibitor rivastigmine (B141) in mouse models of Alzheimer's has already provided a proof of concept for the benefits of this dual-inhibition strategy, showing improvements in cognition and reductions in neuroinflammatory markers. nih.gov Similar studies would be required to test the efficacy and safety of combining this compound with other drug classes.

Unanswered Questions and Emerging Avenues in this compound Research

Despite the promise of dual sEH/AChE inhibition, numerous questions remain that will guide future research.

Optimizing Pharmacokinetics and Brain Penetrance: A significant challenge for dual-inhibitors designed by linking two pharmacophores is their often high molecular weight and lipophilicity, which can negatively impact solubility and blood-brain barrier permeability. A key unanswered question is how to optimize the chemical structure of this compound to achieve the ideal balance of potency and drug-like properties for effective central nervous system action.

Long-Term Efficacy and Disease Modification: While acute studies are promising, the long-term effects of sustained dual inhibition of sEH and AChE are unknown. Future research must focus on chronic in vivo studies to determine if this strategy can truly modify the course of neurodegenerative diseases like Alzheimer's, beyond providing symptomatic relief.

Unraveling Synergistic Mechanisms: The hypothesis that sEH and AChE inhibition are synergistic is compelling; increased acetylcholine (B1216132) from AChE inhibition may stimulate muscarinic receptors, leading to the production of anti-inflammatory epoxyeicosatrienoic acids (EETs), which are then protected by sEH inhibition. nih.gov However, the precise molecular mechanisms underlying this synergy need to be fully elucidated.

Exploring Additional Therapeutic Properties: An emerging avenue of research is the discovery of unexpected beneficial properties of these dual inhibitors. For example, a novel class of sEH/AChE inhibitors was recently found to also possess amyloid anti-aggregating properties, representing a previously unexplored therapeutic profile. acs.org Future work will undoubtedly screen compounds like this compound for other potentially valuable activities.

Translational Biomarkers: A critical unanswered question is how to best monitor the biological effects of this compound in human subjects. Identifying translatable biomarkers, such as the ratio of epoxy-fatty acids to their diol metabolites in plasma, will be essential for demonstrating target engagement and guiding dose selection in future clinical trials. mdpi.com

Q & A

Q. How to ensure reproducibility of this compound’s neurobehavioral data across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.